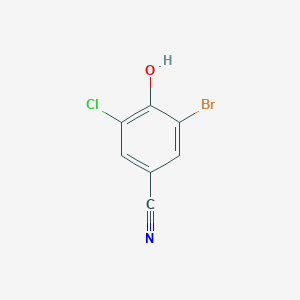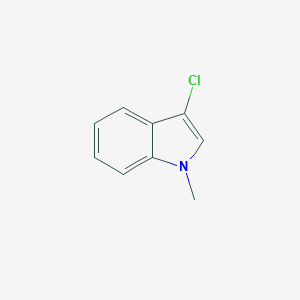
trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-4-Ethoxy-4-(4-propylcyclohexyl)-1,1'-biphenyl (TPCB) is a synthetic chemical compound with a wide range of applications in the scientific research community. The compound has been used in a number of studies and experiments, in both the laboratory and in the field, and has been found to have a number of important biochemical and physiological effects.
Scientific Research Applications
High-Pressure Phase Studies
Research indicates that certain phenylcyclohexanes, which share structural similarities with the compound , exhibit interesting phase behavior under high pressure. These studies help understand the stability and transition of phases in liquid crystals, which is crucial for designing materials with specific optical properties (Bartelt & Schneider, 1989).
Synthesis of Cyclohexanol Derivatives
The efficient synthesis of cyclohexanol derivatives, such as cis-4-Propylcyclohexanol, from related compounds has been reported. These derivatives are key intermediates for synthesizing materials used in liquid crystal displays, showcasing the importance of this compound in the electronics industry (Wu et al., 2022).
Study of Nematic Compounds
Research into nematic compounds containing the trans-4-Propylcyclohexyl group has provided insights into their transition temperatures, viscosities, and birefringences. These properties are essential for the development of liquid crystalline materials with specific electro-optical characteristics (Takatsu, Takeuchi, & Satō, 1984).
Alcohol Elimination Studies
Studies on the mechanism of alcohol elimination from molecular ions of certain cyclohexane derivatives under chemical ionization conditions reveal insights into the stereochemistry and reaction pathways of organic compounds. This knowledge is crucial for understanding the reactivity and transformation of organic molecules in various chemical processes (Shvily et al., 1997).
Properties
IUPAC Name |
1-ethoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h10-19H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQVJOWNNABYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


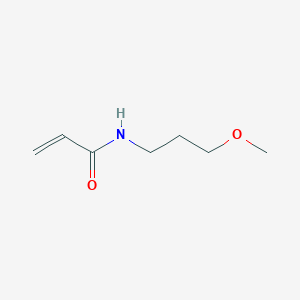


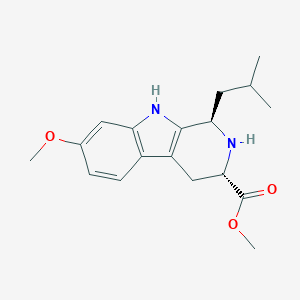
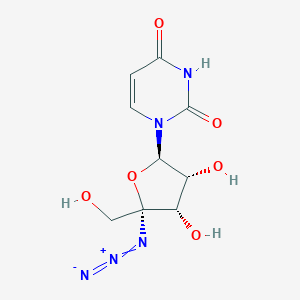
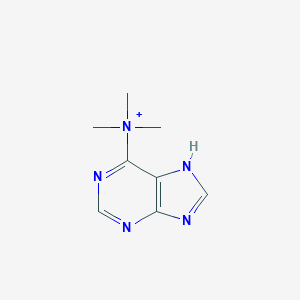
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
